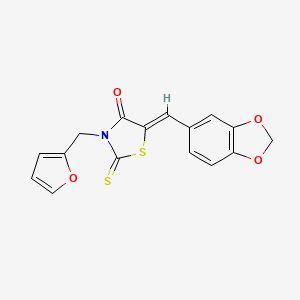
N'-(3-hydroxybenzylidene)-2-(4-toluidino)acetohydrazide
描述
N’-(3-hydroxybenzylidene)-2-(4-toluidino)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of a benzylidene group, a toluidino group, and an acetohydrazide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-hydroxybenzylidene)-2-(4-toluidino)acetohydrazide typically involves the condensation reaction between 3-hydroxybenzaldehyde and 2-(4-toluidino)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
3-hydroxybenzaldehyde+2-(4-toluidino)acetohydrazide→N’-(3-hydroxybenzylidene)-2-(4-toluidino)acetohydrazide
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to maximize yield and purity.
化学反应分析
Types of Reactions
N’-(3-hydroxybenzylidene)-2-(4-toluidino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of N’-(3-hydroxybenzylidene)-2-(4-toluidino)acetohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact pathways and molecular targets would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- N’-(3-hydroxybenzylidene)-2-(4-methylanilino)acetohydrazide
- N’-(3-hydroxybenzylidene)-2-(4-chloroanilino)acetohydrazide
Uniqueness
N’-(3-hydroxybenzylidene)-2-(4-toluidino)acetohydrazide is unique due to the presence of the toluidino group, which may impart distinct biological activities compared to its analogs. The specific substitution pattern on the aromatic rings can significantly influence its chemical reactivity and biological properties.
属性
IUPAC Name |
N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-5-7-14(8-6-12)17-11-16(21)19-18-10-13-3-2-4-15(20)9-13/h2-10,17,20H,11H2,1H3,(H,19,21)/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFGFRXBDMXESZ-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)ethenyl]-2-chlorobenzamide](/img/structure/B3864249.png)
![N-[(E)-1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)ethenyl]benzamide](/img/structure/B3864261.png)
![2-(4-chlorophenoxy)-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide](/img/structure/B3864284.png)
![N-[(E)-(3-methoxyphenyl)methylideneamino]-2,2-diphenoxyacetamide](/img/structure/B3864289.png)
![N-[2-(4-fluorophenyl)ethyl]-2-methoxycyclohexan-1-amine](/img/structure/B3864313.png)


![4'-({[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3864339.png)
![N-[(2,4-dimethoxy-3-methylphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B3864341.png)
![3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(4-METHOXYBENZOYL)THIOUREA](/img/structure/B3864343.png)
![6-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B3864345.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]nonanehydrazide](/img/structure/B3864347.png)
![N'-[(1E)-1-(pyridin-2-yl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B3864350.png)

